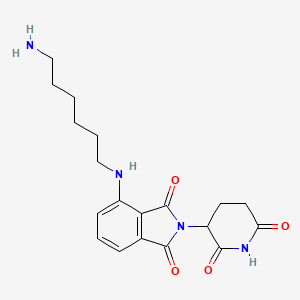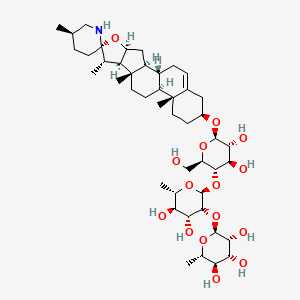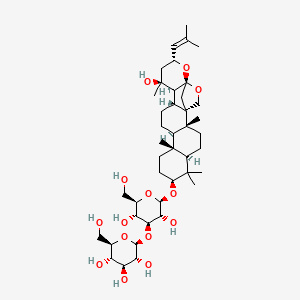
BLU-667 trans form
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BLU-667 trans form is a potent and highly selective inhibitor of the receptor tyrosine kinase rearranged during transfection (RET). This compound is being developed for the treatment of cancers driven by RET alterations, including non-small cell lung cancer, medullary thyroid cancer, and papillary thyroid cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BLU-667 trans form involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a cyclohexyl linker, which is then coupled with other intermediates to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: BLU-667 trans form primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
BLU-667 trans form has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of RET signaling in cellular processes and to identify potential biomarkers for RET-driven cancers . In medicine, this compound is being developed as a targeted therapy for patients with RET-altered cancers, offering a more effective and less toxic alternative to traditional chemotherapy . In industry, it is used in the development of diagnostic tools and assays for detecting RET alterations in clinical samples .
Mecanismo De Acción
BLU-667 trans form exerts its effects by selectively inhibiting the kinase activity of RET. It binds to the active site of the RET kinase, preventing the phosphorylation of downstream signaling molecules and thereby blocking the signaling pathways that drive cancer cell proliferation and survival . The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a wide range of RET-driven cancers .
Comparación Con Compuestos Similares
BLU-667 trans form is unique in its high selectivity and potency for RET compared to other kinase inhibitors. Similar compounds include cabozantinib and vandetanib, which also target RET but have broader kinase activity and higher off-target toxicities . This compound offers a more targeted approach, reducing the risk of side effects and improving therapeutic outcomes for patients with RET-altered cancers .
List of Similar Compounds:- Cabozantinib
- Vandetanib
- RXDX-105
This compound stands out due to its superior selectivity and efficacy in inhibiting RET, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C27H32FN9O2 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1 |
Clave InChI |
GBLBJPZSROAGMF-BDNFLSAOSA-N |
SMILES isomérico |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
SMILES canónico |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)








